N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide
Brand Name: Vulcanchem
CAS No.: 898430-58-5
VCID: VC11864916
InChI: InChI=1S/C23H20FN3O3S2/c24-16-8-12-18(13-9-16)32(29,30)27-17-10-6-15(7-11-17)22(28)26-23-20(14-25)19-4-2-1-3-5-21(19)31-23/h6-13,27H,1-5H2,(H,26,28)
SMILES: C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Molecular Formula: C23H20FN3O3S2
Molecular Weight: 469.6 g/mol

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide

CAS No.: 898430-58-5

Cat. No.: VC11864916

Molecular Formula: C23H20FN3O3S2

Molecular Weight: 469.6 g/mol

* For research use only. Not for human or veterinary use.

N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamide - 898430-58-5

Specification

CAS No. 898430-58-5
Molecular Formula C23H20FN3O3S2
Molecular Weight 469.6 g/mol
IUPAC Name N-(3-cyano-5,6,7,8-tetrahydro-4H-cyclohepta[b]thiophen-2-yl)-4-[(4-fluorophenyl)sulfonylamino]benzamide
Standard InChI InChI=1S/C23H20FN3O3S2/c24-16-8-12-18(13-9-16)32(29,30)27-17-10-6-15(7-11-17)22(28)26-23-20(14-25)19-4-2-1-3-5-21(19)31-23/h6-13,27H,1-5H2,(H,26,28)
Standard InChI Key SOHDUBQTXROVKO-UHFFFAOYSA-N
SMILES C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F
Canonical SMILES C1CCC2=C(CC1)SC(=C2C#N)NC(=O)C3=CC=C(C=C3)NS(=O)(=O)C4=CC=C(C=C4)F

Introduction

Synthesis

The synthesis of this compound typically involves multi-step organic reactions using commercially available starting materials. General steps may include:

  • Formation of the Cycloheptathiophene Core:

    • The cycloheptathiophene ring is synthesized via cyclization reactions involving sulfur-containing precursors.

  • Introduction of the Cyano Group:

    • A nitrile group is introduced through nucleophilic substitution or cyanation reactions.

  • Attachment of the Benzamide Moiety:

    • The benzamide group is added using amide coupling reactions with carboxylic acid derivatives.

  • Substitution with Fluorobenzenesulfonamido Group:

    • The sulfonamide group is introduced via reaction with sulfonyl chlorides under basic conditions.

These steps require careful optimization to ensure high yield and purity of the final product.

Applications in Medicinal Chemistry

This compound has garnered interest due to its potential applications in drug discovery and development. Below are some areas where it shows promise:

Anti-inflammatory Activity

The structural features suggest potential as an inhibitor of enzymes like 5-lipoxygenase (5-LOX), which are involved in inflammatory pathways .

Molecular Docking Studies

Preliminary molecular docking studies indicate that this molecule can interact strongly with active sites of proteins implicated in diseases such as cancer or bacterial infections .

Table: Comparison of Related Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Biological Activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-3-(4-methoxybenzenesulfonamido)benzamide C₂₄H₂₃N₃O₄S₂481.6Anti-inflammatory potential
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-2-(ethanesulfonyl)benzamideC₂₃H₂₇N₃O₄S₂473.6Possible antimicrobial activity
N-{3-cyano-4H,5H,6H,7H,8H-cyclohepta[b]thiophen-2-yl}-4-(4-fluorobenzenesulfonamido)benzamideC₂₁H₁₆FN₃O₃S₂457.5Under investigation for anti-inflammatory uses

Future Directions

Further research is needed to explore:

  • Pharmacokinetics: Understanding absorption, distribution, metabolism, and excretion (ADME) profiles.

  • Toxicology Studies: Evaluating safety in preclinical models.

  • Structure Optimization: Modifying substituents to enhance potency and selectivity for specific biological targets.

This compound represents a promising scaffold for developing new therapeutic agents targeting inflammation and microbial infections.

This article provides an authoritative overview based on available data while highlighting gaps for future exploration in medicinal chemistry research.

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